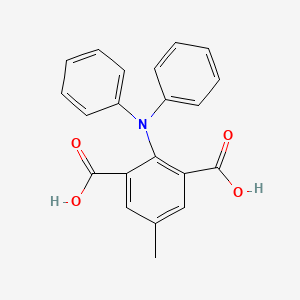
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a diphenylamino group, a methyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the preparation of the diphenylamino group, followed by its attachment to a benzene ring that already has a methyl group and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing of ingredients, heating, condensation reactions, and purification through methods like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The diphenylamino group can donate electrons to the aromatic ring, increasing its reactivity. This electron donation can affect various biochemical pathways, including redox signaling and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Similar in structure but lacks the carboxylic acid groups.
Benzoic Acid: Contains carboxylic acid groups but lacks the diphenylamino and methyl groups.
Phenylamine: Contains an amino group attached to a benzene ring but lacks the additional substituents.
Uniqueness
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66131-42-8 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-methyl-2-(N-phenylanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-12-17(20(23)24)19(18(13-14)21(25)26)22(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
FNDLTCQMSSJXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















